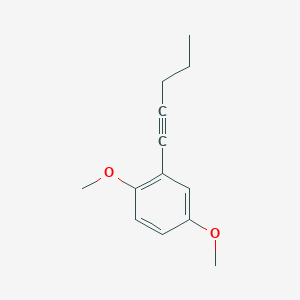

1,4-Dimethoxy-2-pent-1-ynyl-benzene

Description

1,4-Dimethoxy-2-pent-1-ynyl-benzene is a substituted benzene derivative featuring methoxy groups at the 1- and 4-positions and a terminal alkyne (pent-1-ynyl) group at the 2-position. This compound’s structure combines electron-donating methoxy groups with a reactive alkyne substituent, making it a candidate for applications in organic synthesis, particularly in cross-coupling reactions like Sonogashira coupling. While direct data on this compound is absent in the provided evidence, its properties can be inferred from structurally analogous compounds, such as 1,4-Dimethoxy-2-(methylthio)-benzene and 1,4-DIISOPROPENYLBENZENE .

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1,4-dimethoxy-2-pent-1-ynylbenzene |

InChI |

InChI=1S/C13H16O2/c1-4-5-6-7-11-10-12(14-2)8-9-13(11)15-3/h8-10H,4-5H2,1-3H3 |

InChI Key |

MEHZCJXKDYFKJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-pent-1-ynyl-benzene typically involves the alkylation of 1,4-dimethoxybenzene with a suitable pent-1-ynyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,4-dimethoxybenzene, followed by the addition of the pent-1-ynyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-pent-1-ynyl-benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups activate the benzene ring towards substitution by electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Quinones, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,4-Dimethoxy-2-pent-1-ynyl-benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-pent-1-ynyl-benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy groups on the benzene ring activate it towards electrophilic attack, facilitating the formation of various substituted derivatives. These interactions can influence biological pathways and molecular targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Differences :

- Substituents : The methylthio (-SMe) group at position 2 contrasts with the pent-1-ynyl group in the target compound.

- Functional Groups : The thioether in the former vs. the terminal alkyne in the latter.

Physicochemical Properties :

- Molecular Weight : The target compound (C₁₃H₁₈O₂; MW ≈ 206.27) has a higher molecular weight than 1,4-Dimethoxy-2-(methylthio)-benzene (C₉H₁₂O₂S; MW = 184.25) due to the longer alkyne chain.

- Reactivity: The alkyne group enables click chemistry or Sonogashira coupling, whereas the thioether may undergo oxidation to sulfoxides or sulfones.

1,4-DIISOPROPENYLBENZENE

Structural Differences :

- Substituents : Isopropenyl (-CH₂C(CH₃)=CH₂) groups at 1- and 4-positions vs. methoxy and alkyne groups in the target compound.

- Hybridization : The sp²-hybridized vinyl groups in the former contrast with the sp-hybridized alkyne in the latter.

Physicochemical Properties :

- Molecular Weight : The target compound (MW ≈ 206.27) is heavier than 1,4-DIISOPROPENYLBENZENE (C₁₂H₁₄; MW = 158.24) due to oxygen atoms and the alkyne chain.

- Reactivity : The conjugated dienes in 1,4-DIISOPROPENYLBENZENE facilitate polymerization or Diels-Alder reactions, whereas the alkyne in the target compound supports catalytic coupling.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Functional Groups | CAS Number | Key Properties |

|---|---|---|---|---|---|---|

| 1,4-Dimethoxy-2-pent-1-ynyl-benzene | C₁₃H₁₈O₂ | 206.27 | 1,4-dimethoxy, 2-pentynyl | Methoxy, Alkyne | Not listed | Reactive in alkyne coupling |

| 1,4-Dimethoxy-2-(methylthio)-benzene | C₉H₁₂O₂S | 184.25 | 1,4-dimethoxy, 2-methylthio | Methoxy, Thioether | 2570-42-5 | Sulfur-mediated reactivity |

| 1,4-DIISOPROPENYLBENZENE | C₁₂H₁₄ | 158.24 | 1,4-diisopropenyl | Isopropenyl (Alkene) | 1605-18-1 | Polymer precursor |

Research Findings and Implications

- Reactivity : The alkyne group in this compound enhances its utility in modular synthesis, whereas the methylthio and isopropenyl groups in analogs favor sulfur-specific or polymerization pathways, respectively .

- Solubility : The target compound’s longer alkyne chain likely increases hydrophobicity compared to the methylthio derivative, impacting solvent compatibility.

- Synthetic Routes: The target compound could be synthesized via Sonogashira coupling between 1,4-dimethoxy-2-iodobenzene and pent-1-yne, whereas the methylthio analog might involve nucleophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.